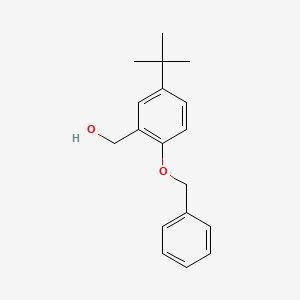

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

Descripción general

Descripción

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and a phenylmethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol typically involves the following steps:

Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Phenylmethanol Moiety: This step involves the reduction of a suitable precursor, such as a benzaldehyde derivative, using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides, amines, or halides.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted benzyloxy derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- The compound serves as a precursor in the synthesis of fesoterodine, a medication used to treat overactive bladder. The preparation process involves converting (2-(benzyloxy)-5-bromophenyl)methanol into various derivatives that ultimately lead to fesoterodine and its salts .

Mechanism of Action

- Fesoterodine acts as a competitive antagonist at muscarinic receptors, which are involved in bladder contraction. The structural properties of (2-(benzyloxy)-5-(tert-butyl)phenyl)methanol contribute to its efficacy in enhancing the pharmacological profile of the final drug product.

Research on Neuroprotective Properties

- Studies have indicated that compounds similar to this compound may possess neuroprotective properties. For instance, related phenolic compounds have been investigated for their potential in treating neurodegenerative diseases due to their antioxidant activities .

Material Science Applications

Stabilizers for Organic Materials

- The compound is explored as a stabilizer for light-sensitive organic materials. Its structure allows it to absorb UV light effectively, thereby protecting polymers and other organic substrates from photodegradation .

High-Temperature Processing

- Due to its thermal stability, this compound is suitable for applications where materials undergo high-temperature processing. This property is particularly beneficial in the production of polyesters and polycarbonates, which require stabilization during manufacturing .

Biological Research Applications

In Vitro and In Vivo Studies

- Compounds derived from this compound have been utilized in various biological assays to evaluate their effects on cellular processes. For example, studies have assessed their impact on cell viability and proliferation in cancer research contexts .

Potential as Diagnostic Tools

- There is ongoing research into using derivatives of this compound as imaging agents in medical diagnostics. The ability to label such compounds with isotopes could enhance their utility in positron emission tomography (PET) scans and other imaging techniques .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The phenylmethanol moiety can undergo various transformations, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

(2-(Benzyloxy)-5-methylphenyl)methanol: Similar structure but with a methyl group instead of a tert-butyl group.

(2-(Benzyloxy)-5-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a tert-butyl group.

(2-(Benzyloxy)-5-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and steric properties. This makes it distinct from other similar compounds and provides unique opportunities for its application in various fields.

Actividad Biológica

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- Functional Groups : Benzyloxy group, tert-butyl group, and phenolic hydroxyl group.

The presence of the benzyloxy and tert-butyl groups influences the compound's solubility, reactivity, and interaction with biological targets.

The mechanism of action of this compound involves its interaction with various biomolecules. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance that may enhance selectivity towards specific targets. This compound is primarily investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 1.2 to 5.3 µM against different cancer cells, indicating a promising avenue for further research in cancer therapeutics .

2. Anti-inflammatory Properties

Compounds with benzyloxy substituents have been noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanisms often involve the modulation of signaling pathways such as NF-κB and MAPK pathways .

3. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. For example, it has been shown to selectively inhibit monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease. The selective inhibition was evidenced by IC50 values lower than those of standard inhibitors like rasagiline .

Study 1: Anticancer Screening

A recent study evaluated a series of benzyloxyphenol derivatives for their anticancer activity using a high-throughput screening method. Among these derivatives, one compound demonstrated an IC50 value of 0.062 µM against MAO-B, showcasing a strong correlation between structural features and biological activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Derivative A | 0.062 | MAO-B Inhibitor |

| Derivative B | 1.2 - 5.3 | Antiproliferative |

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, this compound was tested for its ability to reduce TNF-α levels in LPS-stimulated macrophages. Results indicated a significant decrease in TNF-α production, suggesting that the compound could be beneficial in managing inflammatory conditions .

Propiedades

IUPAC Name |

(5-tert-butyl-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLPOMDYTCFGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732343 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-25-1 | |

| Record name | 5-(1,1-Dimethylethyl)-2-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246213-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.